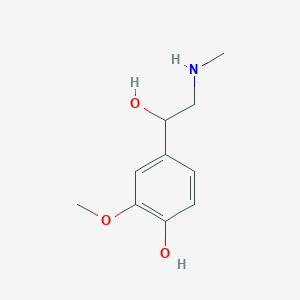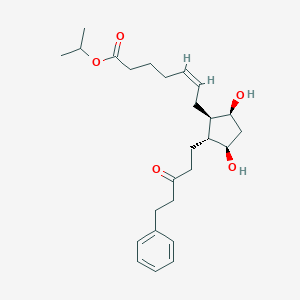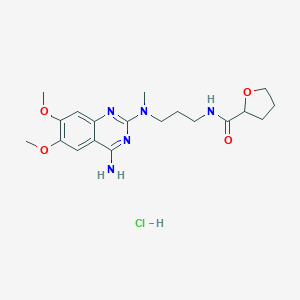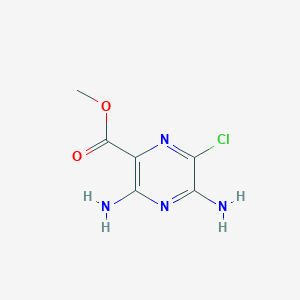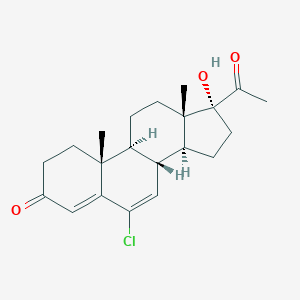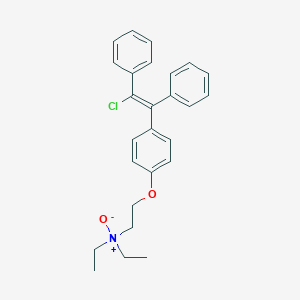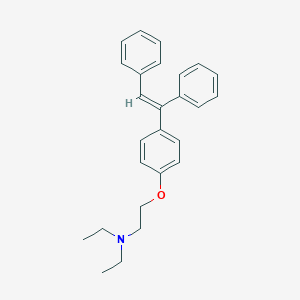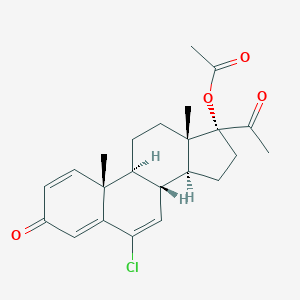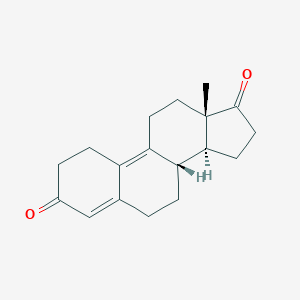
Estra-4,9-diene-3,17-dione
Overview
Description
Trena, also known as trenbolone acetate, is a synthetic androgen and anabolic steroid. It is primarily used in veterinary medicine to promote muscle growth in livestock. Trena is known for its potent anabolic effects, which make it a popular choice for increasing muscle mass and improving feed efficiency in cattle .
Mechanism of Action
Target of Action
Estra-4,9-diene-3,17-dione, also known as Dienedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) of the 19-nortestosterone group . It is thought to be a prohormone of dienolone . The primary targets of this compound are the androgen receptors, which play a crucial role in the development and maintenance of masculine secondary sexual characteristics .
Mode of Action
As a prohormone, this compound is converted into its active form, dienolone, in the body . Dienolone then binds to androgen receptors, exerting its anabolic and androgenic effects .
Biochemical Pathways
As an anabolic-androgenic steroid, it likely influences protein synthesis and muscle growth by activating androgen receptors .
Pharmacokinetics
This could potentially affect its bioavailability and efficacy .
Result of Action
The activation of androgen receptors by dienolone can lead to increased muscle mass and strength, making this compound popular as a bodybuilding supplement . It’s important to note that the use of such substances can also lead to side effects, including hormonal imbalances and potential long-term health risks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, and overall health can impact the body’s response to this compound. Additionally, the compound’s stability and efficacy may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Estra-4,9-diene-3,17-dione is an important pharmaceutical intermediate in the synthesis of steroids with progestagenic activity . It demonstrates high anabolic activity, and a majority of its positive effects are obtained by conversion to dienedron .
Cellular Effects
This compound is known to have significant effects on various types of cells and cellular processes. As an anabolic-androgenic steroid, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The actual active metabolite of this compound, dienolone, is almost identical to trenbolone structurally, but lacks the C11 double bond . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively studied, it’s known that three castrated horses were each given a single oral dose of 1500 mg of this compound powder for seven consecutive days .
Metabolic Pathways
This compound has been shown to be metabolised in vitro to 17-hydroxy-estra-4,9-dien-3-one . This suggests that it is involved in metabolic pathways that include enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trena is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with the compound nandrolone, which is a naturally occurring anabolic steroid.
Chemical Modifications:
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17-beta position to form trenbolone acetate.
Industrial Production Methods: Industrial production of trena involves large-scale chemical synthesis using similar steps as described above. The process is carried out under controlled conditions to ensure high purity and yield. The final product is typically formulated into injectable solutions for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Trena undergoes various chemical reactions, including:
Oxidation: Trena can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert trena into less active forms.
Substitution: Trena can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of trena with altered activity.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Trena has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reactions.
Biology: Investigated for its effects on muscle growth and development in animals.
Medicine: Studied for potential therapeutic uses, although its use in humans is limited due to side effects.
Industry: Used in the livestock industry to enhance muscle growth and feed efficiency in cattle.
Comparison with Similar Compounds
Nandrolone: A naturally occurring anabolic steroid with similar anabolic effects but less potent than trena.
Testosterone: The primary male sex hormone with anabolic effects, but trena is more potent.
Methandrostenolone: Another anabolic steroid with similar muscle-building properties but different chemical structure.
Uniqueness of Trena: Trena is unique due to its high potency and strong anabolic effects. It has a longer duration of action compared to other anabolic steroids, making it more effective for promoting muscle growth in livestock. Additionally, its chemical structure allows for specific modifications that enhance its anabolic properties while minimizing androgenic effects .
Properties
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWZQKERRCPRZ-RYRKJORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199676, DTXSID40863499 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5173-46-6, 13885-20-6 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-4,9-diene-3,17-dione, (±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | estra-4,9-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

